3-(benzenesulfonyl)-6-ethyl-N-(4-methylphenyl)quinolin-4-amine
Description
3-(Benzenesulfonyl)-6-ethyl-N-(4-methylphenyl)quinolin-4-amine is a quinoline derivative featuring a benzenesulfonyl group at position 3, an ethyl substituent at position 6, and a 4-methylphenyl aniline moiety at position 4 of the quinoline scaffold. The ethyl and methyl groups in this compound likely enhance lipophilicity (logP ~4.5–5.0, estimated from analogs), which may improve membrane permeability and bioavailability compared to polar substituents like methoxy or hydroxyl groups .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethyl-N-(4-methylphenyl)quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-3-18-11-14-22-21(15-18)24(26-19-12-9-17(2)10-13-19)23(16-25-22)29(27,28)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLJBCHIYFFNCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(benzenesulfonyl)-6-ethyl-N-(4-methylphenyl)quinolin-4-amine is a compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an enzyme inhibitor, anticancer agent, and other therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: C23H24N2O2S. Its structure includes a quinoline core substituted with a benzenesulfonyl group and an ethyl group, contributing to its unique chemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O2S |
| Molecular Weight | 396.51 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Quinoline Core : Utilizing the Friedländer synthesis method.
- Sulfonylation : Introduction of the benzenesulfonyl group via sulfonyl chloride.
- Substitution Reactions : Modifications at the nitrogen or carbon positions to achieve desired substitutions.
Anticancer Properties
Recent studies have shown that quinoline derivatives exhibit significant anticancer activity. For instance, this compound has been evaluated for its ability to inhibit cancer cell proliferation in various in vitro models.
- Mechanism of Action : The compound may inhibit specific kinases involved in cell signaling, leading to reduced cancer cell proliferation.
- Case Studies :
- In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells.
- A structure-activity relationship (SAR) analysis indicated that modifications to the quinoline core could enhance potency against specific cancer types.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against cyclooxygenase (COX) enzymes and other inflammatory pathways.
- Inhibition Studies :
- In vitro assays demonstrated substantial inhibition of COX-1 and COX-2, suggesting anti-inflammatory properties.
- The inhibition mechanism may involve binding to the active site of these enzymes, preventing substrate access.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other quinoline derivatives:
| Compound | Activity | Notes |
|---|---|---|
| 4-Quinolone | Antimicrobial | Broad-spectrum activity against bacteria |
| 6-Fluoroquinoline | Anticancer | Specific activity against lung cancer |
| 3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine | Anticancer & Anti-inflammatory | Multi-targeted approach for therapeutic use |
Research Findings
Recent research highlights the potential of quinoline derivatives in drug development:
- In Vivo Studies : Animal models have shown promising results in reducing tumor size when treated with this compound.
- Toxicity Assessments : Preliminary toxicity studies indicate a favorable safety profile, though further investigations are warranted.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The ethyl group at position 6 in the target compound increases logP compared to methoxy (4.45 in ) and ethoxy (4.45 in ) analogs. This aligns with the hydrophobic nature of alkyl chains.
- Chloro substituents (logP ~4.6 in ) show comparable lipophilicity to ethyl, but may confer better metabolic stability due to reduced oxidative metabolism.
Bioactivity Trends: Methoxy and ethoxy derivatives (e.g., ) are associated with antibacterial activity, likely due to improved solubility and target engagement . Chloro-substituted quinolines (e.g., ) are often explored in anticancer research, as seen in , where chloro and methyl groups correlated with enhanced cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
